Linolenylamine

Description

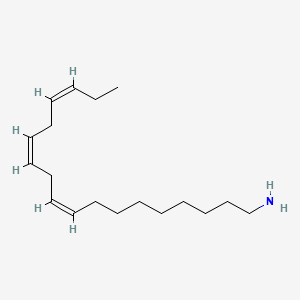

Structure

3D Structure

Properties

CAS No. |

77889-85-1 |

|---|---|

Molecular Formula |

C18H33N |

Molecular Weight |

263.5 g/mol |

IUPAC Name |

(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-amine |

InChI |

InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |

InChI Key |

PKZOCMZJRHDECH-PDBXOOCHSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCCN |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCN |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCN |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Linolenylamine; |

Origin of Product |

United States |

Synthetic Methodologies and Catalysis Research

Industrial-Scale Synthesis Pathways of Fatty Amines Including Linolenylamine

Industrial production of fatty amines commonly involves a multi-step process. leibniz-gemeinschaft.de

Catalytic Hydrogenation of Fatty Nitrile Intermediates

A prevalent industrial method for producing fatty amines involves the catalytic hydrogenation of fatty nitriles. researchgate.netgoogle.com This "nitrile process" typically begins with the reaction of fatty acids, obtained from the hydrolysis of triglycerides, with ammonia (B1221849) at high temperatures (280–360 °C) in the presence of metal oxide catalysts like alumina (B75360) or zinc oxide to yield fatty nitriles. researchgate.netleibniz-gemeinschaft.denih.gov Subsequently, these fatty nitriles undergo hydrogenation, often catalyzed by nickel catalysts such as Raney nickel, to produce fatty amines. researchgate.netgoogle.comnih.gov Cobalt and precious metal catalysts like ruthenium, platinum, and palladium can also be employed, although nickel catalysts are frequently preferred due to cost considerations. google.comgoogle.com The hydrogenation is typically carried out in the liquid phase under elevated temperatures and hydrogen pressures. google.comgoogle.com The presence of ammonia during hydrogenation can enhance the yield of primary amines by inhibiting the formation of secondary and tertiary amines. google.comgoogle.com However, achieving high selectivity towards the primary amine can be a challenge, with conventional processes often yielding a substantial amount of secondary amines alongside the desired primary product. google.comd-nb.info Research continues to explore catalysts and conditions that improve selectivity for primary fatty amines. d-nb.info

Derivation from Naturally Occurring Fatty Acid Precursors

The synthesis of fatty amines fundamentally originates from fatty acids, which are readily available from natural sources like vegetable or seed oils. wikipedia.org Triglycerides from these sources are typically hydrolyzed to yield fatty acids. researchgate.netnih.gov These fatty acids then serve as precursors for the synthesis of fatty nitriles, as described above, or can potentially be converted to fatty amines through alternative routes. researchgate.netresearchgate.net Recent research has explored biocatalytic alternatives for the direct synthesis of primary fatty amines from renewable triglycerides and oils, utilizing enzyme cascades involving lipases, carboxylic acid reductases (CAR), and transaminases (TA). researchgate.netnih.gov This approach offers milder reaction conditions and the potential for high yields. researchgate.net

Advanced Synthetic Approaches Involving Linolenylamine

Beyond conventional industrial production, linolenylamine is explored in advanced synthetic applications, particularly in the development of high-performance materials.

Polyurea Synthesis for High-Performance Materials

Linolenylamine, as an unsaturated fatty amine with 18 carbon atoms and three double bonds, is a suitable reactant in the synthesis of polyurea materials. google.comjustia.com Polyureas are a class of polymers known for their robust properties and are formed by the reaction of isocyanates with amines. semanticscholar.orgnih.gov The incorporation of fatty amines like linolenylamine can introduce flexibility and other desirable characteristics into the polyurea structure. justia.com

Polyurea synthesis often involves the reaction of amines with isocyanate-terminated prepolymers. semanticscholar.orggoogle.com Isocyanate-terminated prepolymers are typically formed by reacting an excess of a diisocyanate with a polyol or other compound containing reactive hydrogen atoms. google.comgoogle.comresearchgate.net The reaction between the terminal isocyanate groups of the prepolymer and the primary amino group of linolenylamine leads to the formation of urea (B33335) linkages, creating the polyurea chain. semanticscholar.orgmdpi.com This reaction proceeds rapidly, often without the need for a catalyst, due to the high nucleophilicity of amines towards isocyanates. semanticscholar.orgnih.govmdpi.com

The general reaction involves the addition of the amine (R-NH₂) to the isocyanate group (R'-N=C=O) to form a urea linkage (R-NH-CO-NH-R'). When using an isocyanate-terminated prepolymer, the R' group represents the polymeric chain of the prepolymer.

Optimization of polyurea synthesis involving fatty amines like linolenylamine focuses on achieving desired material properties and high yields. Factors such as the stoichiometry of the reactants (isocyanate prepolymer and amine), reaction temperature, reaction time, and the presence or absence of catalysts can influence the reaction rate, molecular weight of the polymer, and the final properties of the polyurea. researchgate.netgoogle.com While the reaction between isocyanates and amines is generally fast, controlled reaction conditions are crucial for obtaining polyureas with specific molecular structures and performance characteristics. mdpi.com For instance, the reaction time during prepolymer synthesis affects its molecular weight and viscosity, which in turn influence the final polyurea properties. researchgate.net The use of specific catalysts, although not always necessary, can be employed to tailor reaction rates and improve selectivity in certain polyurea formulations. mdpi.comgoogle.com The concentration of reactants and the reaction temperature also play significant roles in controlling the polymerization process and the resulting polymer morphology. google.com

Role in Quantum Nanostructure (QN) Synthesis

Linolenylamine plays a significant role in the colloidal synthesis of quantum nanostructures (QNs), particularly semiconductor quantum dots (QDs). Amines, including primary amines, are extensively used as organic ligands to passivate the surface of various types of QDs, such as cadmium and lead chalcogenide QDs. researchgate.net These ligands are crucial for controlling the growth dynamics and influencing the properties of colloidal QDs, including their luminescence and dispersibility. researchgate.net

Precursor Reactant in Cation Source-Anion Source Systems

In the synthesis of QNs, the reaction typically involves cation sources and anion sources that react to form a QN monomer. google.is This monomer then reacts further to grow into larger QNs. google.is While the search results primarily discuss general amine roles and specifically mention oleylamine (B85491) in some contexts, the principle of using long-chain aliphatic amines to dissolve precursors and control nucleation and growth is well-established in ligand-assisted syntheses of nanocrystals. upc.edu Primary amines can act as complex ligands for the metal cation source in the reaction solution. researchgate.net The ability of a cation-anion precursor pair to form a QN monomer is influenced by factors such as the acid-base equilibria associated with the sources. google.is

Influence on Nucleation and Growth Kinetics of Nanostructures

The presence of ligands like linolenylamine significantly influences the nucleation and growth kinetics of nanostructures. Ligands can affect the diffusion rate of complexes in the solution, which in turn impacts particle size. researchgate.net In nanocrystal synthesis, nucleation is the initial stage where atoms or molecules form stable nuclei, and its kinetics determine the number and size distribution of the resulting nanoparticles. cpur.in Crystal growth follows, with kinetic factors such as temperature, precursor concentration, and reaction time affecting the growth rate and morphology. cpur.in

The balance between nucleation and growth rates is critical for controlling nanoparticle size and uniformity. cpur.in A high nucleation rate coupled with slower growth typically leads to smaller, more uniform nanoparticles, while a lower nucleation rate with faster growth can result in larger, less uniform structures. cpur.in Amines, by acting as capping ligands on the surface of growing QDs, can influence these kinetics by controlling the addition of atoms or molecules to the growing crystal. researchgate.netnih.gov Weak interactions between the surface of the growing nuclei and the ligand can lead to reversible coordination of amine ligands to metal sites on the surface. researchgate.net

Novel Catalytic Systems for Linolenylamine Production

Research into novel catalytic systems for the production of fatty amines, including potentially linolenylamine, aligns with the broader efforts in catalysis research aimed at developing more efficient and sustainable chemical processes. While specific novel catalytic systems solely for linolenylamine production were not detailed in the provided search results, the field of catalysis is actively exploring new materials and methods. This includes investigating unconventional catalytic materials such as metal-organic frameworks (MOFs), perovskites, and two-dimensional materials, which offer unique characteristics like adjustable porosity and high surface area that can enhance catalytic activity and selectivity. mdpi.com Novel catalytic mechanisms and materials are being developed for various synthesis reactions, such as ammonia synthesis, demonstrating the ongoing innovation in catalyst design. energy.gov The development of advanced synthesis methods, such as sol-gel techniques, is also crucial for realizing the full potential of novel catalytic materials by enabling precise control over composition and structure. mdpi.com

Green Chemistry Principles in Linolenylamine Synthesis

Applying green chemistry principles to the synthesis of linolenylamine is essential for developing environmentally benign processes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products. yale.edurroij.com The twelve principles of green chemistry provide a framework for achieving this goal. yale.edurroij.comsigmaaldrich.comacs.org

Key principles relevant to linolenylamine synthesis include:

Prevention: Prioritizing the prevention of waste generation over treatment or cleanup. yale.edusigmaaldrich.comacs.org

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used into the final product, minimizing waste. yale.edusigmaaldrich.comacs.org

Less Hazardous Chemical Syntheses: Using and generating substances with minimal toxicity to human health and the environment. yale.edusigmaaldrich.com

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances, and using innocuous ones when necessary. yale.edusigmaaldrich.com

Design for Energy Efficiency: Minimizing energy requirements, ideally conducting syntheses at ambient temperature and pressure. yale.edusigmaaldrich.comacs.org

Use of Renewable Feedstocks: Utilizing renewable raw materials where technically and economically feasible. yale.edusigmaaldrich.com

Catalysis: Employing selective catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. yale.edusigmaaldrich.com

Implementing these principles in linolenylamine synthesis can lead to more sustainable production methods with reduced environmental impact. Research in green chemistry is actively exploring alternative reaction media, increasing reaction rates, and lowering reaction temperatures to achieve these goals. sigmaaldrich.comscienceinschool.org

Analytical Methodologies for Linolenylamine Characterization

Advanced Chromatographic Techniques

Chromatography serves as the primary tool for separating linolenylamine from other components in a sample matrix. Both gas chromatography (GC) and liquid chromatography (LC) have been successfully applied, each offering distinct advantages depending on the sample complexity and the specific analytical goal.

Gas Chromatography (GC) for Homologue Separation

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, making it suitable for the analysis of fatty amines, often after derivatization to enhance volatility and improve peak shape researchgate.netresearchgate.net.

Application of Ionic Liquid-Based Capillary Columns

Traditional GC stationary phases can present limitations in separating fatty amine homologues and isomers. The introduction of ionic liquid (IL)-based capillary columns has provided enhanced selectivity for the analysis of fatty amines researchgate.netresearchgate.netuta.edumorressier.com. These columns offer unique solvation properties that enable different interaction mechanisms compared to conventional columns, leading to improved resolution unito.itsigmaaldrich.com. Studies have demonstrated the effectiveness of IL-based columns in separating linear primary fatty amines with chain lengths ranging from C12 to C22 researchgate.netresearchgate.netuta.edumorressier.com. For instance, using an ionic liquid column in isothermal mode at 200°C, it was possible to separate C12 to C22 primary fatty amines in under 25 minutes researchgate.netresearchgate.netmorressier.com. The retention behavior on these columns is related to the alkyl chain length, with distinct methylene (B1212753) selectivity values reported for saturated and mono-unsaturated amines researchgate.netresearchgate.netnih.govmorressier.com.

Table 1: Methylene Selectivity on Ionic Liquid GC Column

| Amine Type | Methylene Selectivity (kcal mol⁻¹) |

| Saturated | 0.117 |

| Mono-unsaturated | 0.128 |

The sp² selectivity for unsaturated fatty amines has also been calculated for IL columns, indicating their ability to differentiate based on the degree of unsaturation researchgate.netresearchgate.netnih.govmorressier.com.

Quantification using Flame Ionization Detection (FID)

Flame Ionization Detection (FID) is a widely used and sensitive detection method in GC for the quantification of organic compounds, including fatty amines researchgate.netresearchgate.netmorressier.comnih.gov. FID responds to the combustion of organic molecules, producing ions that are then measured as an electrical current proportional to the amount of analyte present. This makes FID suitable for quantifying the separated fatty amine homologues after separation on GC columns, including the ionic liquid phases researchgate.netresearchgate.netmorressier.com. The analysis of commercial fatty amine samples has been successfully performed using GC-FID, yielding results consistent with other analytical methods and manufacturer data researchgate.netresearchgate.netnih.govmorressier.com.

Liquid Chromatography (LC) for Complex Mixtures

Liquid chromatography is particularly useful for the analysis of less volatile or more polar compounds, or for samples that require minimal preparation. It is well-suited for analyzing complex mixtures of fatty amines, potentially including those that are not easily amenable to GC analysis researchgate.netresearchgate.net.

Reversed-Phase Gradient Separation on C18 Columns

Reversed-phase LC using C18 stationary phases is a common approach for separating a wide range of organic compounds based on their hydrophobicity researchgate.netmdpi.comthermofisher.com. For fatty amines, reversed-phase gradient separation on C18 columns has been developed and applied researchgate.netresearchgate.net. This technique involves using a mobile phase that changes in composition over time, typically increasing the proportion of organic solvent to elute compounds with increasing hydrophobicity. Acetonitrile and formate (B1220265) buffer mobile phases have been employed in such methods for fatty amine analysis researchgate.netresearchgate.netnih.gov. This approach allows for the separation of native (underivatized) amines in complex mixtures researchgate.netresearchgate.netnih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Identification

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both separating and identifying components in complex mixtures researchgate.netresearchgate.netnih.govmdpi.comthermofisher.comnih.govnih.govmdpi.comspectralworks.comresearchgate.net. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used with LC, which typically produces protonated molecules ([M+H]⁺) or other adduct ions with minimal fragmentation, aiding in the determination of the molecular weight of the analyte researchgate.netresearchgate.netnih.govspectralworks.com.

For the analysis of fatty amines separated by reversed-phase LC, ESI-MS detection allows for the identification of individual components based on their mass-to-charge ratio (m/z) researchgate.netresearchgate.netnih.gov. Native amines can be detected and identified using single ion monitoring (SIM) chromatograms, even in cases where complete chromatographic resolution of all components is not achieved researchgate.netresearchgate.netnih.gov. While ESI in negative ion mode can be used for some fatty acids, positive ion mode is often preferred or enabled through derivatization for enhanced sensitivity with amines nih.govnih.govcapes.gov.br. The combination of LC with ESI-MS provides a complementary approach to GC-based methods for the comprehensive characterization of linolenylamine within complex samples.

Linolenylamine is a primary fatty amine derived from linolenic acid. Its characterization is crucial for understanding its physical and chemical properties and for its applications in various industries. Analytical methodologies, particularly spectroscopic and chromatographic techniques, play a vital role in its identification, structural elucidation, and purity assessment.

Method Validation and Analytical Performance Assessment

Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose, ensuring accuracy, reliability, and consistency of results. For the analysis of linolenylamine, validation parameters typically include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). d-nb.infonih.gov

Specificity: Demonstrates that the method can accurately measure the analyte (linolenylamine) in the presence of other components that may be present in the sample, such as related fatty acids, other fatty amines, or impurities from synthesis or degradation. google.com

Linearity: Evaluates the proportional relationship between the analyte concentration and the instrument response over a defined range. This is typically assessed by analyzing a series of standards at different concentrations and generating a calibration curve. d-nb.infotechnologynetworks.com

Precision: Measures the agreement among individual test results when the method is applied repeatedly to a homogeneous sample. It is usually expressed as relative standard deviation (RSD) and assessed at different levels: repeatability (intraday) and intermediate precision (interday). d-nb.infonih.govtechnologynetworks.com

Accuracy: Determines how close the measured values are to the true concentration of the analyte. This is often assessed by analyzing spiked samples with known amounts of linolenylamine and calculating the recovery rate. d-nb.infonih.govtechnologynetworks.com Recovery rates between 80% and 120% are often considered acceptable, although specific criteria may vary depending on the application and regulatory guidelines. google.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified. d-nb.infonih.govtechnologynetworks.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. d-nb.infonih.govtechnologynetworks.com

Performing these validation steps ensures that the analytical method used for linolenylamine characterization and quantification provides reliable and scientifically sound data. d-nb.infonih.gov

Emerging Spectroscopic and Chromatographic Innovations for Fatty Amine Analysis

Advances in spectroscopic and chromatographic techniques continue to improve the analysis of fatty amines, including linolenylamine. Emerging innovations focus on enhancing sensitivity, selectivity, speed, and reducing sample preparation complexity.

In chromatography, the development of new stationary phases, such as ionic liquid-based capillary columns for Gas Chromatography (GC), has shown improved separation of fatty amines and their derivatives, including linear primary fatty amines. uta.eduresearchgate.netresearchgate.net These columns can offer better resolution and faster analysis times compared to traditional phases. uta.eduresearchgate.net High-Performance Liquid Chromatography (HPLC) remains a widely used technique, with ongoing developments in column technology and mobile phases to improve the separation of complex fatty amine mixtures. researchgate.nettandfonline.com The coupling of advanced detectors, such as mass spectrometry (LC-MS), to HPLC systems provides enhanced identification and quantification capabilities. researchgate.netresearchgate.net Derivatization strategies continue to be explored to improve the detectability of fatty amines by techniques like HPLC with UV or fluorescence detection. google.comjafs.com.pl

Spectroscopic techniques are also seeing innovations. While traditional NMR, IR, and UV-Vis remain essential, advancements in instrumentation and data analysis, including chemometrics, are enhancing their application for complex samples. mdpi.commdpi.com For instance, hyphenated techniques combining chromatography with spectroscopy (e.g., GC-IR, LC-NMR) offer powerful tools for online separation and structural characterization. Although not specifically detailed for linolenylamine in the provided context, these emerging trends in the analysis of fatty amines and similar compounds indicate a move towards more sensitive, selective, and integrated analytical approaches. tandfonline.com

Biological Activity and Mechanistic Investigations

Bioactivity Profiling of Linolenylamine and its Analogues

The biological activities of fatty amines, including linolenylamine, have been explored through various screening methodologies. These investigations aim to identify potential applications and understand the relationship between chemical structure and biological effect.

Nematicidal Activity Studies

Fatty amines have been identified as compounds possessing nematicidal properties, particularly against significant plant-parasitic nematodes like Bursaphelenchus xylophilus, also known as the pine wood nematode. tandfonline.comtandfonline.com Studies have compared the efficacy of linolenylamine and related compounds against this and other nematode species. tandfonline.comtandfonline.comaau.edu.et

Comparative Efficacy against Specific Nematode Species (e.g., Bursaphelenchus xylophilus)

Comparative studies have evaluated the nematicidal activity of various alkylamines and their derivatives against Bursaphelenchus xylophilus. In one study, linoleylamine showed weaker activity compared to oleylamine (B85491) and elaidylamine against this nematode. tandfonline.com Octadecylamine (B50001) and hexadecylamine (B48584) also demonstrated significant activity against Bursaphelenchus lignicolus (an older name for Bursaphelenchus xylophilus), with octadecylamine showing higher activity on a molar basis. tandfonline.com Didecylamine was identified as a highly active nematicidal compound against Bursaphelenchus xylophilus. tandfonline.com

The nematicidal activity of compounds can vary depending on the nematode species. For instance, studies on Meloidogyne incognita (root-knot nematode) and Pratylenchus penetrans (root-lesion nematode) have also explored the effects of various natural products and essential oil components, highlighting the diversity of compounds with nematicidal potential. researchgate.netnih.govmdpi.com

Structure-Activity Relationships in Nematicidal Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound influence its biological activity. For fatty amines, several structural features, including alkyl chain length, degree of unsaturation, and double bond geometry, play a significant role in their nematicidal potency. tandfonline.comaau.edu.etresearchgate.net

Influence of Alkyl Chain Length and Degree of Unsaturation

The length of the alkyl chain in fatty amines and related compounds significantly impacts their nematicidal activity. Research indicates that there is often an optimal alkyl chain length for inducing maximum activity. tandfonline.comtandfonline.comresearchgate.net For example, in a series of n-alkylmonoamines tested against Bursaphelenchus lignicolus, octadecylamine (C18) showed the highest activity among the tested compounds on a molar basis. tandfonline.com Another study found that alkylamines with a C16 chain length showed significantly higher nematicidal activity against Bursaphelenchus xylophilus compared to those with shorter or longer chains. researchgate.net

The degree of unsaturation also influences the activity of fatty amine derivatives. While specific detailed findings on the influence of unsaturation in linolenylamine (which has three double bonds) compared to less saturated analogues like oleylamine (one double bond) were not extensively detailed in the search results, comparative studies on fatty acids and their derivatives suggest that the presence and position of double bonds can affect nematicidal properties. aau.edu.etresearchgate.net Generally, an increasing percentage of unsaturation can decrease the melting point and may influence reactivity. industrialchemicals.gov.au

Data illustrating the effect of alkyl chain length on nematicidal activity can be seen in studies comparing various alkylamines. The following table, based on reported findings, demonstrates how LC50 values (the concentration at which 50% of nematodes are killed) can vary with chain length for certain alkylamines against Bursaphelenchus xylicolus:

| Compound | Alkyl Chain Length | LC50 (µM) | Reference |

| Tetradecylamine | C14 | 9.80 | tandfonline.com |

| Hexadecylamine | C16 | 9.06 | tandfonline.com |

| Octadecylamine | C18 | 8.61 | tandfonline.com |

| Didecylamine | C10 + C10 | 4.19 | tandfonline.com |

Note: LC50 values are approximate and can vary depending on the specific assay conditions.

Impact of Double Bond Geometry (cis/trans isomerism)

The geometry of double bonds (cis or trans) in unsaturated fatty acid derivatives can influence their biological activity. For fatty acids and their corresponding amines, the cis configuration typically introduces a bend in the molecule, while the trans configuration results in a more linear structure, similar to saturated fatty acids. nih.govpan.olsztyn.pl This difference in shape can affect how these molecules interact with biological membranes and targets. nih.gov

In the context of nematicidal activity, studies comparing cis and trans isomers of fatty amine derivatives have shown that the double bond geometry can impact efficacy. For instance, elaidylamine (derived from elaidic acid, a trans isomer of oleic acid) showed a similar level of activity to oleylamine (derived from oleic acid, a cis isomer) in one study against Bursaphelenchus xylophilus. tandfonline.com However, the broader implications of cis/trans isomerism on the nematicidal activity of polyunsaturated compounds like linolenylamine (which contains multiple cis double bonds) compared to potential trans isomers would require specific comparative studies. Research on fatty acids indicates that the position of the trans double bond can influence enzyme activities. fao.org Trans fatty acids generally have higher melting points than their corresponding cis isomers. pan.olsztyn.pl

Broader Biological Activity Screening Methodologies (Applicable Frameworks)

Screening methodologies for evaluating the biological activity of compounds like linolenylamine and its analogues involve various in vitro and in vivo approaches. For assessing nematicidal activity, common methods include immersion tests where nematodes are exposed to different concentrations of the test compound to determine mortality rates and LC50 values. tandfonline.comtandfonline.com These assays can be performed in laboratory settings using techniques like the Baermann funnel technique for nematode extraction. fao.org

Beyond nematicidal activity, broader biological screening frameworks applicable to fatty amines and similar compounds include antimicrobial susceptibility tests such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays to evaluate antibacterial or antifungal properties. mdpi.comjst.go.jpnih.gov These methods help determine the lowest concentration of a compound that inhibits or kills microorganisms. Techniques like electron microscopy can be used to observe the morphological effects of these compounds on target organisms. mdpi.com

Modern screening techniques also incorporate analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for identifying and quantifying bioactive constituents in complex mixtures or extracts. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) modeling is another applicable framework that uses computational methods to predict the activity of new compounds based on their chemical structures, which can guide the design of more potent analogues. acs.orgacs.orgrsc.org These methodologies provide a comprehensive approach to profiling the biological activities of linolenylamine and its derivatives.

Based on the available search results, there is limited specific information detailing the in vitro biological activities of Linolenylamine concerning analgesic, anti-inflammatory, antihyperglycemic modulation, or enzyme inhibition. While the searches provided general context on how these types of biological activities are assessed in vitro for various compounds and discussed mechanisms of action for other substances, direct research findings and data specifically pertaining to Linolenylamine in these areas are not present.

One search result mentions Linolenylamine in the context of nematicidal activity, noting it showed weaker activity compared to oleylamine and elaidylamine against the pine wood nematode. tandfonline.com This indicates some biological activity, but not within the specific categories requested for this article. Other results mention Linolenylamine in patents or technical descriptions related to its use in synthesis or formulations, without detailing its specific biological effects in the areas outlined. google.comgoogleapis.comgoogle.isgoogle.com

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article strictly following the provided outline and content inclusion requirements (detailed research findings, data tables) focusing solely on the in vitro analgesic, anti-inflammatory, antihyperglycemic, and enzyme inhibition activities and molecular mechanisms of action of Linolenylamine based on the information retrieved.

Derivatives and Functionalization Research

Synthesis and Characterization of Linolenylamine Derivatives

The synthesis of linolenylamine derivatives primarily involves reactions at the nitrogen atom of the primary amine group. These reactions allow for the introduction of various functional groups, leading to compounds with altered polarity, reactivity, and steric hindrance.

N-Substituted and N,N-Disubstituted Alkylamines

The synthesis of N-substituted and N,N-disubstituted linolenylamine derivatives can be achieved through standard organic chemistry methodologies. N-alkylation, for instance, can be carried out by reacting linolenylamine with alkyl halides. The degree of substitution (mono- versus di-substitution) can be controlled by the stoichiometry of the reactants and the reaction conditions. For example, the use of a large excess of linolenylamine would favor the formation of the N-monosubstituted product, while an excess of the alkylating agent would promote the formation of the N,N-disubstituted derivative.

Another common method for the synthesis of these derivatives is reductive amination. This two-step process involves the reaction of linolenylamine with an aldehyde or a ketone to form an imine or a Schiff base, which is then reduced to the corresponding N-substituted amine using a reducing agent such as sodium borohydride. This method is particularly useful for introducing a wide variety of substituents onto the nitrogen atom.

The characterization of these derivatives typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the structure and degree of substitution, and Mass Spectrometry (MS) to determine the molecular weight.

Table 1: General Synthetic Routes for N-Substituted Linolenylamine Derivatives

| Derivative Type | General Reaction | Reactants | Typical Conditions |

| N-Substituted | N-Alkylation | Linolenylamine, Alkyl Halide (RX) | Base, Organic Solvent |

| Reductive Amination | Linolenylamine, Aldehyde/Ketone | Reducing Agent (e.g., NaBH4) | |

| N,N-Disubstituted | N,N-Dialkylation | Linolenylamine, Excess Alkyl Halide (RX) | Strong Base, Organic Solvent |

Amine Functionalization for Polymeric Systems

The primary amine group of linolenylamine serves as a reactive handle for its incorporation into polymeric systems. This functionalization can be achieved either by polymerization of a linolenylamine-containing monomer or by post-polymerization modification of a pre-existing polymer.

For instance, linolenylamine can be reacted with acrylic acid or its derivatives to form an acrylamide (B121943) monomer. This monomer can then be polymerized or copolymerized with other monomers to yield a polymer with pendant linolenyl groups. The presence of the long, unsaturated alkyl chains can impart unique properties to the resulting polymer, such as hydrophobicity and the potential for cross-linking through the double bonds.

Alternatively, polymers containing reactive functional groups, such as carboxylic acids or esters, can be modified with linolenylamine. For example, poly(acrylic acid) can be derivatized by reacting its carboxylic acid groups with linolenylamine in the presence of a condensing agent to form amide bonds semanticscholar.org. This approach allows for the controlled introduction of linolenyl groups onto a polymer backbone. The degree of functionalization can be tuned by adjusting the reaction stoichiometry. Such modifications can significantly alter the polymer's solubility, thermal properties, and surface characteristics.

Table 2: Amine Functionalization Strategies for Polymeric Systems

| Functionalization Method | Description | Resulting Polymer Structure |

| Monomer Synthesis & Polymerization | Reaction of linolenylamine with a polymerizable group (e.g., acrylate) followed by polymerization. | Polymer with pendant linolenyl groups integrated into the main chain. |

| Post-Polymerization Modification | Reaction of linolenylamine with a pre-formed polymer containing reactive functional groups (e.g., carboxylic acids). | Polymer with linolenyl groups grafted onto the existing polymer backbone. |

Chemical Modification of Natural Polymers (e.g., Tannins) via Linolenylamine Integration

Natural polymers, such as tannins, which are rich in phenolic hydroxyl groups, can be chemically modified to enhance their properties for various applications. One such modification is the Mannich reaction, which involves the condensation of the tannin with an aldehyde (like formaldehyde) and an amine. google.com Linolenylamine is one of the many amines that can be utilized in this reaction to introduce its long, hydrophobic alkyl chain into the tannin structure. google.com

This integration of linolenylamine can significantly alter the hydrophobic/hydrophilic properties of the tannin. google.com The resulting modified tannin may exhibit improved solubility in less polar solvents and enhanced performance in applications such as demulsifiers for oil-in-water emulsions. google.com The degree of modification and the resulting properties of the tannin derivative depend on the molar ratio of the reactants. google.com

Structure-Function Relationships of Linolenylamine Derivatives

The relationship between the chemical structure of linolenylamine derivatives and their resulting function is a critical area of research, as it provides insights for the rational design of new molecules and materials with desired properties.

Correlation of Structural Modifications with Bioactivity Modulation

The bioactivity of long-chain alkylamines and their derivatives is often linked to their ability to interact with and disrupt cell membranes. For alkyl amines, antimicrobial activity is influenced by the chain length, with compounds having 11 to 15 carbon atoms often showing the highest activity. nih.gov While monounsaturation in fatty acids can increase antimicrobial action, this is not necessarily the case for amine compounds. nih.gov

The introduction of substituents on the nitrogen atom of linolenylamine can modulate its bioactivity. For example, N-alkylation can alter the compound's lipophilicity and steric profile, which in turn can affect its ability to penetrate microbial cell membranes. The nature of the substituent is also important; for instance, the introduction of polar groups could decrease its membrane-disrupting ability, while bulky nonpolar groups might enhance it.

Table 3: Predicted Impact of Structural Modifications on Bioactivity of Linolenylamine Derivatives

| Structural Modification | Predicted Effect on Bioactivity | Rationale |

| N-Alkylation | Modulation of antimicrobial activity | Alters lipophilicity and steric hindrance, affecting membrane interaction. |

| Introduction of Polar Groups | Potential decrease in activity | Reduced ability to partition into and disrupt lipid membranes. |

| Quaternization of Nitrogen | Potential increase in antimicrobial activity | Formation of a cationic headgroup can enhance interaction with negatively charged bacterial cell surfaces. |

Impact of Derivative Structure on Material Performance

The incorporation of linolenylamine and its derivatives into polymeric and other material systems can have a profound impact on their performance characteristics. The long, flexible, and unsaturated alkyl chain of linolenylamine is the primary contributor to these changes.

When linolenylamine is integrated into a rigid polymer matrix, such as a tannin-based foam, the fatty chains can act as internal plasticizers, potentially reducing the friability of the material. researchgate.net In polymeric systems like polyacrylates, the introduction of the hydrophobic linolenyl side chains can significantly increase the hydrophobicity of the material, leading to changes in surface properties such as water repellency. This can also affect the bulk properties, including the glass transition temperature and mechanical strength. For instance, the flexible side chains can lower the glass transition temperature, making the material more flexible.

The presence of double bonds in the linolenyl group offers a site for further reactions, such as cross-linking. This can be exploited to create thermoset materials with improved thermal stability and mechanical properties. The extent of these modifications on material performance is directly related to the degree of functionalization with linolenylamine.

Table 4: Influence of Linolenylamine Integration on Material Properties

| Material System | Property Modified | Effect of Linolenylamine Integration |

| Polymeric Systems | Hydrophobicity | Increased water repellency. |

| Mechanical Properties | Potential for increased flexibility (plasticizing effect) or strength (through cross-linking). | |

| Thermal Properties | Can lower the glass transition temperature; cross-linking can enhance thermal stability. | |

| Modified Natural Polymers (e.g., Tannins) | Solubility | Increased solubility in less polar media. |

| Performance in Emulsions | Can act as a demulsifier due to amphiphilic nature. |

Novel Functionalization Strategies

The unique structure of linolenylamine, which combines a primary amine with a polyunsaturated C18 backbone, offers multiple sites for chemical modification. Research into its functionalization aims to synthesize novel derivatives with tailored properties by exploiting the reactivity of both the amino group and the double bonds. This section details emerging strategies for creating these new molecular architectures.

Amidation via Direct Coupling Reactions

A primary strategy for modifying linolenylamines involves the formation of an amide bond. This approach is valued for its robustness and the wide availability of carboxylic acids, allowing for the introduction of countless functionalities. Direct amidation of unprotected linolenylamines with various carboxylic acids can be achieved using coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine.

Recent research has focused on chemoselective amidation methodologies that avoid the need for protecting groups on the amine, streamlining the synthesis. Boron-based Lewis acids, for instance, have been explored as catalysts. The proposed mechanism involves the formation of a complex between the Lewis acid and the amino acid, which prevents self-condensation and facilitates the reaction with the amine.

Key findings from these studies demonstrate:

High Chemoselectivity: The reaction selectively forms the amide at the primary amine without significant side reactions involving the double bonds of the alkyl chain under optimized conditions.

Broad Substrate Scope: A wide variety of carboxylic acids, including aliphatic, aromatic, and heterocyclic acids, can be successfully coupled with the amine, leading to a diverse library of linolenylamides.

Catalytic Efficiency: The use of catalytic amounts of Lewis acids can promote the reaction, which is a step towards greener and more atom-economical processes.

Table 1: Representative Amidation Reactions of Linolenylamine

| Carboxylic Acid Reactant | Coupling Reagent/Catalyst | Product | Potential Properties of Derivative |

| Acetic Acid | HATU/HOAt | N-acetyllinolenylamine | Modified polarity, potential precursor for further synthesis |

| Benzoic Acid | B(OCH₂CF₃)₃ (catalytic) | N-benzoyllinolenylamine | Increased aromatic character, potential for π-π stacking interactions |

| Glycine (unprotected) | EDC/HOBt | N-glycyl-linolenylamine | Introduction of a peptide bond, potential for biocompatible materials |

| Adipic Acid | DCC | Di(linolenyl) adipamide | Potential for polymerization, formation of polyamide materials |

Epoxidation and Subsequent Nucleophilic Ring-Opening

Another innovative strategy leverages the reactivity of the three double bonds within the linolenyl chain. The epoxidation of these double bonds creates highly reactive oxirane rings, which can be subsequently opened by a variety of nucleophiles. This two-step process is a powerful tool for introducing diverse functional groups onto the aliphatic backbone of the molecule.

The epoxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The number of epoxy groups introduced can be controlled by stoichiometry. The subsequent ring-opening is the key step for functionalization. This reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new carbon-nucleophile bond and a hydroxyl group on the adjacent carbon. youtube.com

This strategy allows for the introduction of functionalities such as:

Diols: Ring-opening with water (hydrolysis) yields vicinal diols.

Amino Alcohols: Ring-opening with amines (aminolysis) produces amino alcohols, which can be valuable building blocks. nih.gov

Ether Alcohols: Using alcohols as nucleophiles (alcoholysis) results in the formation of ether-alcohols.

Table 2: Functionalization of Epoxidized Linolenylamine via Ring-Opening Reactions

| Epoxidized Linolenylamine (Starting Material) | Nucleophile | Reaction Conditions | Functional Group Introduced | Product Class |

| Mono-epoxidized linolenylamine | H₂O | Acid or base catalysis | -OH, -OH | Amino diol |

| Di-epoxidized linolenylamine | Ammonia (B1221849) (NH₃) | Elevated temperature/pressure | -NH₂, -OH | Diamino diol |

| Tri-epoxidized linolenylamine | Methanol (CH₃OH) | Lewis acid catalyst | -OCH₃, -OH | Methoxy polyol amine |

| Mono-epoxidized linolenylamine | Diethylamine | Solvent-free, 60-80°C | -N(CH₂CH₃)₂, -OH | Tertiary amino alcohol |

Aza-Michael Addition to α,β-Unsaturated Systems

The primary amine of linolenylamine can also be utilized as a nucleophile in conjugate addition reactions. The aza-Michael reaction, the addition of an amine to an α,β-unsaturated carbonyl compound (a Michael acceptor), is a powerful C-N bond-forming reaction. wikipedia.org This strategy is particularly useful for attaching flexible chains or functional moieties that are part of an unsaturated system. semnan.ac.ir

The reaction is often catalyzed by Lewis acids or can proceed under solvent-free conditions, making it an attractive method from a green chemistry perspective. semnan.ac.irjlu.edu.cn The nucleophilic amine attacks the β-carbon of the unsaturated system, leading to the formation of a β-amino carbonyl compound. chemistrysteps.com

Key research findings include:

High Efficiency: The reaction generally proceeds with high yields under mild conditions. jlu.edu.cn

Versatility of Acceptors: A wide range of Michael acceptors, including acrylates, acrylonitriles, and vinyl ketones, can be used, allowing for significant variation in the final product's structure.

Atom Economy: As an addition reaction, the aza-Michael reaction is highly atom-economical, with all atoms from the reactants being incorporated into the product.

Table 3: Aza-Michael Addition Products of Linolenylamine

| Michael Acceptor | Catalyst | Product | Key Features of Derivative |

| Methyl Acrylate | TMSCl (catalytic) | Methyl 3-(linolenylamino)propanoate | Ester functionality, potential for hydrolysis or further amidation |

| Acrylonitrile | None (Solvent-free) | 3-(linolenylamino)propanenitrile | Nitrile group, can be hydrolyzed to a carboxylic acid or reduced to an amine |

| Ethyl Vinyl Ketone | Zn/NH₄Cl | 4-(linolenylamino)pentan-2-one | Ketone functionality, site for further reactions like reductive amination |

| N,N-Dimethylacrylamide | Yb(OTf)₃ | N,N-dimethyl-3-(linolenylamino)propanamide | Tertiary amide group, increased polarity and hydrogen bonding capability |

Industrial and Technological Applications Research

Applications in Formulation and Surfactant Chemistry

Fatty amines, including linolenylamine, are recognized for their surface-active properties, making them potential candidates for inclusion in various formulations. ontosight.aigoogle.comgoogle.com

While fatty amines are utilized in the production of surfactants and detergents, and linolenylamine has been identified as a preferred fatty-based amine for certain surfactant compositions with potential application in laundry detergents, the consulted research does not provide specific details on Linolenylamine's direct use as a primary active component or its specific performance characteristics within finished fabric softener or detergent products. ontosight.aigoogle.comgoogle.com

Fatty amines can function as emulsifying and dispersing agents due to their amphiphilic nature. ontosight.airesearchgate.net Linolenylamine, as a fatty amine, is mentioned in the context of a surfactant composition with desirable dispersion and liquidity properties, and its potential use in applications requiring such characteristics. google.comgoogle.com However, detailed research findings specifically on Linolenylamine's performance as a standalone emulsifying or dispersing agent outside of specialized formulations like fuel additives were not extensively found in the consulted sources.

Agricultural and Pest Management Applications

Research has also explored the potential of Linolenylamine in agricultural contexts, particularly in the development of agents for pest management.

Development of Nematicidal Agents

Linolenylamine has been investigated for its nematicidal activity, specifically against the pine wood nematode, Bursaphelenchus xylophilus. In studies comparing the activity of various alkylamines, Linolenylamine demonstrated nematicidal properties, although its activity was found to be weaker compared to other related amines such as oleylamine (B85491) and elaidylamine. tandfonline.com. Research suggests that not only the carbon-chain length but also the number of carbon-carbon double bonds in the molecule can influence the nematicidal activity. tandfonline.com.

Theoretical and Computational Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemistry for predicting molecular structure and reactivity. arxiv.orgnih.govduke.edunih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. nih.gov For a molecule like Linolenylamine, DFT calculations could be used to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations yield crucial electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. thaiscience.infonih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. thaiscience.infoirjweb.com A smaller gap generally suggests higher reactivity. irjweb.com Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-deficient regions, predicting sites for nucleophilic and electrophilic attack, respectively. nih.govthaiscience.info

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nsf.govmdpi.com For a flexible molecule such as Linolenylamine, with its long aliphatic chain, MD simulations can provide detailed insights into its conformational landscape. nsf.govnih.gov By simulating the molecule in different environments (e.g., in a vacuum, in water, or other solvents), researchers can explore the various shapes (conformers) the molecule can adopt and determine their relative stabilities. frontiersin.org

These simulations can reveal preferred conformations, the dynamics of folding or unfolding processes, and the energy barriers between different conformational states. frontiersin.orgbiorxiv.org This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. Enhanced sampling techniques are often combined with MD to explore the conformational space more efficiently and overcome high energy barriers. mdpi.com

Computational Modeling in Nanostructure Synthesis (where Linolenylamine is a reactant)

Computational modeling plays a vital role in understanding and designing the synthesis of nanostructures. When a molecule like Linolenylamine acts as a reactant, for instance, as a surfactant or capping agent in nanoparticle synthesis, computational models can offer insights that are difficult to obtain experimentally.

Acid-Base Equilibria Governing Precursor Reactions

The reactivity of an amine like Linolenylamine in solution is highly dependent on its protonation state, which is governed by acid-base equilibria. ethz.ch Computational methods can be used to calculate the pKa value of the amine group, predicting its charge state at a given pH. This is critical in nanoparticle synthesis, as the protonation state affects the molecule's ability to coordinate with metal precursors and influence the reaction kinetics. researchgate.net Understanding these equilibria is the first step in modeling the formation of precursor complexes that lead to nanostructures.

Prediction of Nanostructure Size and Composition Control

Simulations can model the aggregation of precursor molecules and the subsequent nucleation and growth of nanoparticles. cam.ac.uk By varying parameters such as reactant concentrations, temperature, and solvent in the simulation, it is possible to predict how these conditions affect the final size, shape, and composition of the resulting nanostructures. For a reactant like Linolenylamine, simulations could model how its long hydrocarbon tail influences particle aggregation and prevents uncontrolled growth, thereby stabilizing the nanoparticles.

Analysis of Electronic Properties (e.g., HOMO/LUMO, Charge Density) in Reaction Systems

The electronic properties of the reactants govern their interactions during the synthesis process. Quantum chemical calculations can be performed on the entire reaction system, including Linolenylamine, metal precursors, and solvent molecules. researchgate.netglobalresearchonline.net Analyzing the HOMO-LUMO interactions between the amine's lone pair of electrons (typically part of the HOMO) and the empty orbitals of the metal precursor (the LUMO) can elucidate the nature of the coordination bond. thaiscience.info Charge density analysis can reveal how electronic charge is redistributed upon the formation of precursor complexes, providing a deeper understanding of the bonding and reactivity that drives nanostructure formation. researchgate.netmdpi.com

In Silico Prediction of Biological Interactions and Mechanisms

In silico methods use computation to predict the biological activity and interactions of molecules, accelerating the drug discovery process. nih.govnih.gov These approaches can be used to screen large libraries of compounds against biological targets and to hypothesize mechanisms of action. semanticscholar.orgmdpi.com

For Linolenylamine, molecular docking could be employed to predict its binding affinity and pose within the active site of various proteins or enzymes. semanticscholar.orgnih.gov This technique computationally "fits" the molecule into a target's binding pocket and scores the interaction, identifying potential biological targets. Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex over time. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, could be developed to predict the potential therapeutic or toxic effects of Linolenylamine and its derivatives. nih.gov

Design of Novel Linolenylamine Derivatives through Computational Chemistry

The progression of drug discovery and materials science is increasingly reliant on computational chemistry to expedite the design and evaluation of novel molecules. This approach minimizes the time and resources required for laboratory synthesis and screening by predicting the properties and activities of virtual compounds. For a molecule like linolenylamine, with its long, unsaturated alkyl chain and reactive primary amine group, computational methods offer a powerful toolkit for designing derivatives with tailored biological activities or enhanced physicochemical properties. This section explores the theoretical application of computational chemistry in the rational design of new linolenylamine derivatives.

The design of novel derivatives of linolenylamine through computational chemistry is a theoretical endeavor, as specific studies on this molecule are not prominent in public literature. However, by applying established computational methodologies used for structurally similar molecules, such as other long-chain fatty amines and amides, a rational design strategy can be conceptualized. nih.govnih.govresearchgate.net The primary goals for designing such derivatives would likely focus on enhancing potential therapeutic activities, such as antimicrobial or anticancer effects, or improving properties for applications in drug delivery systems. nih.gov

A typical computational workflow begins with defining a biological target or a desired physicochemical property. For instance, if the goal is to develop an antimicrobial agent, a specific bacterial enzyme could be chosen as the target protein. nih.gov The core of the design process involves creating a virtual library of linolenylamine derivatives. This is achieved by systematically modifying the parent structure; modifications could include:

Amine Functionalization: Converting the primary amine to secondary or tertiary amines with various alkyl or aryl substituents, or transforming it into amides, sulfonamides, or other functional groups.

Alkyl Chain Modification: Introducing heteroatoms (e.g., oxygen, sulfur) into the C18 chain, altering the number and position of the double bonds, or adding cyclic moieties.

Addition of Pharmacophores: Attaching known bioactive fragments to the amine to impart specific biological activities.

Once a virtual library is generated, several computational techniques are employed to predict the suitability of these novel compounds.

Quantitative Structure-Activity Relationship (QSAR) studies represent a foundational method in this process. A QSAR model is a mathematical equation that correlates the structural or physicochemical properties of a set of compounds with their biological activity. nih.govresearchgate.net To design novel linolenylamine derivatives, a hypothetical QSAR model could be developed based on a dataset of similar long-chain amines with known activity (e.g., antioxidant or antimicrobial). Descriptors such as lipophilicity (logP), molecular weight, polar surface area, and quantum chemical parameters (e.g., HOMO/LUMO energies) would be calculated for each derivative. The model would then predict the activity of the designed linolenylamine derivatives, allowing for the prioritization of candidates for further investigation. researchgate.netmdpi.com

Molecular docking is another critical tool, used to predict the binding orientation and affinity of a ligand (the linolenylamine derivative) to the active site of a target protein. nih.govnih.gov For example, if designing derivatives to inhibit bacterial biofilm formation, a protein crucial to the quorum-sensing pathway could be the target. nih.gov Each designed derivative would be docked into the protein's binding site, and a scoring function would estimate the binding free energy. Derivatives with the most favorable docking scores, indicating strong and specific interactions, would be identified as promising candidates. nih.govnih.gov

To refine the results from molecular docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamics of the interactions. nih.govmdpi.com This helps to confirm that the interactions predicted by docking are maintained in a more realistic, dynamic environment.

The culmination of this in silico screening process is the selection of a small number of the most promising derivatives. These candidates would then be prioritized for chemical synthesis and subsequent in vitro and in vivo testing to validate the computational predictions.

The following table presents a hypothetical dataset for a selection of designed linolenylamine derivatives, illustrating the type of data that would be generated during a computational design study targeting a hypothetical bacterial enzyme.

Interactive Data Table: Computationally Designed Linolenylamine Derivatives

| Derivative ID | Modification | Predicted Docking Score (kcal/mol) | Predicted logP | Predicted Bioactivity (QSAR Model) | Key Predicted Interaction |

| LNY-001 | N-acetyl | -7.2 | 5.8 | Moderate | Hydrogen bond with SER-124 |

| LNY-002 | N-benzoyl | -8.5 | 6.5 | High | Pi-pi stacking with TYR-210 |

| LNY-003 | N,N-dimethyl | -6.8 | 6.2 | Moderate | Electrostatic interaction with ASP-88 |

| LNY-004 | N-(4-chlorobenzyl) | -9.1 | 7.5 | Very High | Halogen bond with LEU-150 |

| LNY-005 | C12-epoxide | -7.5 | 6.0 | Moderate | Hydrogen bond with ASN-92 |

| LNY-006 | N-(pyridin-4-yl)methyl | -8.8 | 6.1 | High | Cation-pi interaction with PHE-212 |

This structured, multi-faceted computational approach allows for the intelligent design of novel linolenylamine derivatives, significantly streamlining the discovery process and focusing laboratory efforts on compounds with the highest probability of success.

Q & A

Q. What are the established synthetic pathways for Linolenylamine, and how do reaction conditions influence yield and purity?

Q. Which spectroscopic techniques are most effective for characterizing Linolenylamine’s structural integrity?

Methodological Answer:

- NMR : Use H NMR to confirm amine proton signals (δ 1.2–1.5 ppm) and linolenyl chain unsaturation (δ 5.3–5.4 ppm, multiplet) .

- FT-IR : Validate N-H stretches (3350–3300 cm⁻¹) and C=C bonds (1650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 296.3 .

Q. How can researchers design experiments to assess Linolenylamine’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate Linolenylamine in buffers (pH 2–12, 25–60°C) for 24–72 hours. Monitor degradation via TLC or HPLC .

- Kinetic Analysis : Calculate half-life () using Arrhenius plots for thermal stability predictions .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for Linolenylamine across cell-based assays?

Methodological Answer:

- Step 1 : Verify assay protocols (e.g., cell line viability, incubation time) for consistency. Discrepancies often arise from differing cytotoxicity thresholds (e.g., IC₅₀ ranges: 10–50 µM) .

- Step 2 : Replicate experiments with standardized controls (e.g., positive/negative controls for apoptosis assays) .

- Step 3 : Apply meta-analysis to compare datasets, adjusting for variables like solvent (DMSO vs. ethanol) or cell passage number .

Q. What computational strategies are recommended to model Linolenylamine’s interactions with lipid bilayers or protein targets?

Q. How can in vivo studies on Linolenylamine’s metabolic fate be designed to minimize confounding variables?

Methodological Answer:

- Animal Models : Use knockout rodents (e.g., CYP450-deficient) to isolate enzymatic pathways .

- Isotopic Labeling : Administer C-labeled Linolenylamine; track metabolites via LC-MS/MS in plasma and tissues .

- Dose-Response Curves : Establish pharmacokinetic parameters (Cₘₐₓ, AUC) across doses (10–100 mg/kg) .

Methodological Frameworks for Rigor

- Data Validation : Cross-check experimental results with orthogonal techniques (e.g., NMR + HRMS for structure; in vitro + in silico for activity) .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal welfare during synthesis and testing .

- Contradiction Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when data conflicts arise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.